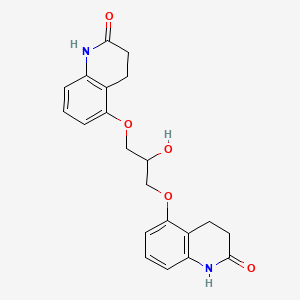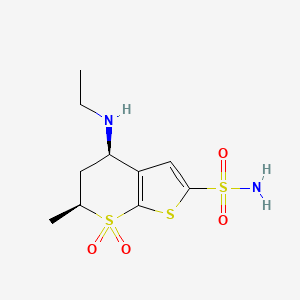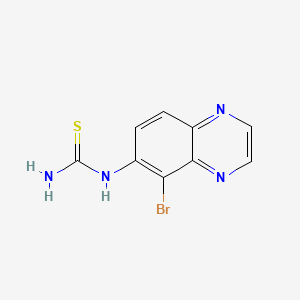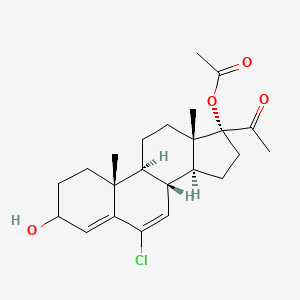
Fesoterodine Related Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesoterodine Related Impurity 10 is also known as ®-5-Hydroxymethyl Tolterodine Methacrylate . It is an impurity of Fesoterodine Fumarate, which is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency .
Synthesis Analysis
During the analytical method for the determination of related substances of Fesoterodine Fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Applications De Recherche Scientifique
Stability Analysis of Fesoterodine Fumarate
A study by Kumar et al. (2020) developed a high-performance liquid chromatography (HPLC) method for quantifying degradation products and process-related impurities in fesoterodine fumarate. This method, which is specific, precise, and accurate, can be used as a routine quality control test for fesoterodine fumarate tablets. The study identified an unknown impurity (possibly related to Fesoterodine Impurity 10) during stability studies of fesoterodine fumarate tablets (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Oxidation Products of Fesoterodine
Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine using various techniques, including linear sweep and cyclic voltammetry. This research identified the main products of electrochemical oxidation and proposed a mechanism for the electrochemical oxidation of fesoterodine, which is essential for understanding its stability and transformation in various conditions (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).
Photochemistry and Photodegradation Products of Fesoterodine
Sangoi et al. (2013) focused on the photodegradation of fesoterodine, examining its kinetics and identifying photodegradation products. The study's insights into the photolability of fesoterodine under different UV light conditions contribute to a deeper understanding of its stability and potential degradation pathways, which might involve impurities related to Fesoterodine Impurity 10 (Sangoi, Todeschini, Goelzer, & Steppe, 2013).
Pharmacological Characterization
Research by Ney et al. (2008) explored the pharmacology of fesoterodine and its active metabolite against human muscarinic receptor subtypes. This type of study is crucial for understanding the drug's mechanism of action and potential interactions, including those involving impurities (Ney, Pandita, Newgreen, Breidenbach, Stöhr, & Andersson, 2008).
Propriétés
Numéro CAS |
1390644-37-7 |
|---|---|
Nom du produit |
Fesoterodine Related Impurity 10 |
Formule moléculaire |
C26H35NO3 |
Poids moléculaire |
409.57 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(R)-5-Hydroxymethyl Tolterodine Methacrylate; 2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)


